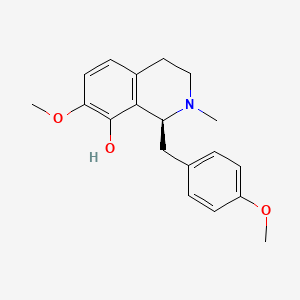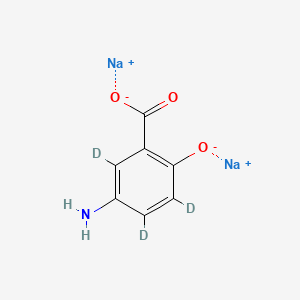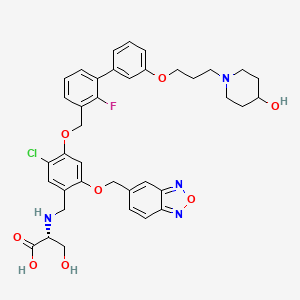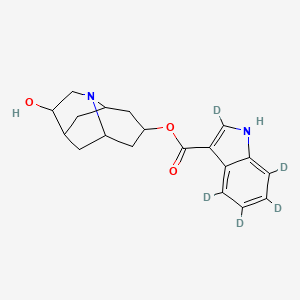
Hydrodolasetron-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrodolasetron-d5 is a deuterated labeled version of hydrodolasetron. It is primarily used as a stable isotope-labeled compound in scientific research. The deuterium labeling helps in tracing and quantifying the compound during drug development processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydrodolasetron-d5 is synthesized by incorporating deuterium, a stable heavy isotope of hydrogen, into the hydrodolasetron molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented, but it generally involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the deuterium labeling .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrodolasetron-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs of hydrodolasetron .
Applications De Recherche Scientifique
Hydrodolasetron-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development and quality control of pharmaceuticals
Mécanisme D'action
Hydrodolasetron-d5, like its non-deuterated counterpart, acts as a selective serotonin 5-HT3 receptor antagonist. It blocks serotonin both peripherally and centrally at the chemoreceptor trigger zone, preventing nausea and vomiting. The deuterium labeling does not significantly alter its mechanism of action but aids in tracing and quantifying the compound during studies .
Comparaison Avec Des Composés Similaires
Hydrodolasetron-d5 is compared with other similar compounds like dolasetron and ondansetron:
Dolasetron: Rapidly metabolized to hydrodolasetron, which is the active form.
Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.
Similar Compounds
- Dolasetron
- Ondansetron
- Granisetron
- Palonosetron
This compound stands out due to its deuterium labeling, making it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C19H22N2O3 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/i1D,2D,3D,4D,9D |
Clé InChI |
MLWGAEVSWJXOQJ-NEKQGQCZSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3CC4CC5CC(C3)N4CC5O)[2H])[2H] |
SMILES canonique |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



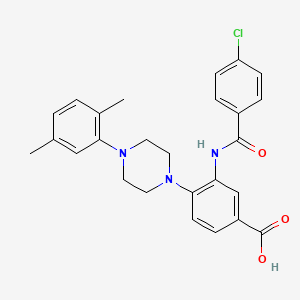
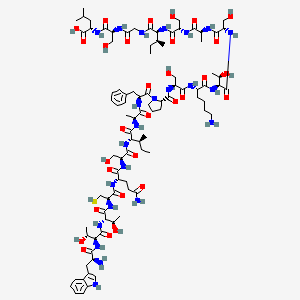
![[[(2R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12378987.png)
![[(1S,2S,5S,6S,8R,10S,11R,15S,18R)-9,10,18-trihydroxy-6-(methoxymethyl)-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-15-yl] acetate](/img/structure/B12378990.png)
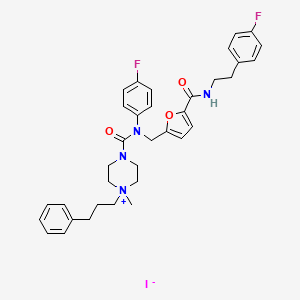
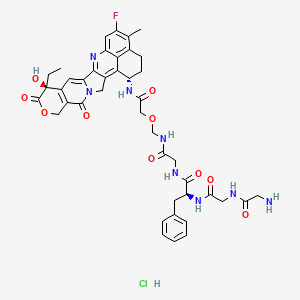
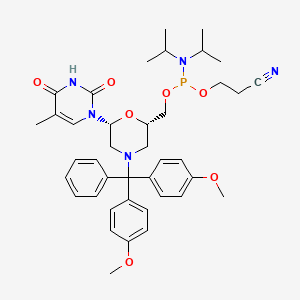
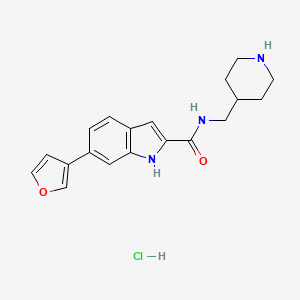
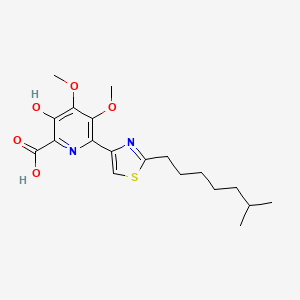
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
